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Compound of Interest

Compound Name: Alexamorelin Met 1

Cat. No.: B1574884

Get Quote

Chemical Architecture, Synthesis, and Pharmacological Profile

Executive Summary
Alexamorelin (Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic growth hormone-

releasing peptide (GHRP) belonging to the growth hormone secretagogue (GHS) class.[1][2][3]

[4][5][6][7][8] Structurally, it is an N-terminal extended analog of Hexarelin.[1][3]

In drug development and anti-doping contexts, "Alexamorelin Met 1" typically refers to its

primary bioactive metabolite, Hexarelin (Examorelin), formed via N-terminal cleavage of the

Alanine residue. This guide analyzes the parent compound's structure, its metabolic conversion

to the bioactive "Met 1" form, and the downstream signaling mechanisms governing its efficacy.

Part 1: Chemical Identity & Structural
Architecture[1][3]
Alexamorelin is a heptapeptide constructed to maximize affinity for the Ghrelin receptor

(GHSR-1a).[1][3] Its design incorporates D-amino acids and methylated tryptophan to resist
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enzymatic degradation, although the N-terminal Alanine remains a primary site of metabolic

instability.[1]

Physicochemical Properties
Property Data

Common Name Alexamorelin

Sequence H-Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2

Molecular Formula C₅₀H₆₃N₁₃O₇

Molecular Weight 958.14 g/mol

Bioactive Metabolite (Met 1) Hexarelin (C₄₇H₅₈N₁₂O₆, MW 887.[1][3]05)

Solubility
Soluble in DMSO, Water (pH dependent),

Methanol

Appearance White to off-white lyophilized powder

Counter-ion Typically Trifluoroacetate (TFA) or Acetate

Structural visualization
The following diagram illustrates the primary sequence of Alexamorelin and the cleavage site

that generates the "Met 1" (Hexarelin) metabolite.

Metabolite 1 (Hexarelin) Sequence

L-Ala
(N-Terminus) L-His

Peptide Bond
(Metabolic Cleavage Site) D-2-Me-Trp

(Critical Core) L-Ala L-Trp D-Phe L-Lys-NH2
(C-Terminus)

Click to download full resolution via product page

Caption: Structural sequence of Alexamorelin. The red dashed arrow indicates the N-terminal

cleavage site where aminopeptidases remove the Alanine residue to form the active metabolite

Hexarelin.[1][3]
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Part 2: Synthesis & Purification Protocol
The synthesis of Alexamorelin requires robust Solid Phase Peptide Synthesis (SPPS)

techniques, specifically handling the steric hindrance of the D-2-Methyl-Tryptophan residue.[1]

[3]

SPPS Methodology (Fmoc Strategy)
Resin Selection: Rink Amide MBHA resin is preferred to yield the C-terminal amide (–NH2)

required for biological activity.[1][3]

Step-by-Step Protocol:

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[3]

Coupling Cycles:

Activator: HBTU/HOBt or HATU (preferred for D-2-Me-Trp coupling).

Base: DIPEA (N,N-Diisopropylethylamine).[1][3]

Stoichiometry: 3-4 equivalents of amino acid.[1][3]

Sequence: Couple in reverse order: Lys → D-Phe → Trp → Ala → D-2-Me-Trp → His →

Ala.

Critical Step (D-2-Me-Trp): The coupling of the methylated tryptophan is sterically

demanding.[1][3] Use HATU/HOAt and extend coupling time to 2 hours to prevent deletion

sequences.

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1][3]5) for 3 hours. This removes side-

chain protecting groups (Boc on Lys/Trp, Trt on His) and cleaves the peptide from the resin.

Precipitation: Precipitate crude peptide in cold diethyl ether.

Purification & Analysis[1][3]
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HPLC: Preparative RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in Water

(0.1% TFA).[1][3]

Mass Spectrometry: Verify MW (958.14 Da). Identify impurities such as des-Ala (Hexarelin,

MW 887) which may form during synthesis if coupling is incomplete.[1][3]

Part 3: Metabolic Stability & "Met 1"
Characterization[3]
Understanding the "Met 1" pathway is critical for researchers studying pharmacokinetics and

doping control.[3]

The Biotransformation Pathway
Alexamorelin acts as a "pro-drug" or precursor in many biological contexts. Upon

administration, it undergoes rapid N-terminal proteolysis.[1][3]

Parent Compound: Alexamorelin (High potency, but short half-life).[1][3]

Primary Metabolite (Met 1):Hexarelin (des-Ala-Alexamorelin).[1][3]

Mechanism: Aminopeptidase activity cleaves the N-terminal L-Alanine.[1][3]

Significance: Hexarelin is itself a potent GHSR agonist.[1][3] Therefore, the biological

effect of Alexamorelin is a composite of the parent peptide and its active metabolite.

Secondary Metabolites: Further degradation involves cleavage of the C-terminal amide or

internal hydrolysis, often leading to inactive fragments (e.g., the tetrapeptide fragment D-2-

Me-Trp-Ala-Trp-D-Phe).[1][3]

Metabolic Flow Diagram
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Caption: Metabolic pathway of Alexamorelin. The primary transformation is the conversion to

Hexarelin (Met 1), retaining biological activity.

Part 4: Pharmacological Profile & Mechanism of
Action
Alexamorelin and its metabolite bind to the Growth Hormone Secretagogue Receptor 1a

(GHSR-1a), a G-protein coupled receptor located in the pituitary and hypothalamus.[1][3]

Signaling Cascade
Binding: Ligand binds GHSR-1a.

G-Protein Activation: Gαq/11 subunit activation.[1][3]

Effector: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.[3]
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Calcium Release: IP3 triggers Ca²⁺ release from the endoplasmic reticulum.[3]

Outcome: Depolarization of somatotrophs and exocytosis of Growth Hormone (GH).[3]

GHSR-1a Signaling Pathway Diagram

Alexamorelin / Met 1

GHSR-1a
(GPCR)

Binding

Gαq/11 Protein

Activation

Phospholipase C
(PLC)

Stimulates

IP3 Production

Hydrolysis of PIP2

Intracellular Ca2+
Release

ER Channel Opening

Growth Hormone
Secretion

Exocytosis
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Caption: Signal transduction pathway utilized by Alexamorelin.[1][3] Activation of the Gq-PLC-

IP3 axis leads to calcium mobilization and GH release.[1][3]

Part 5: Analytical Detection (LC-MS/MS)
For researchers and anti-doping laboratories, distinguishing Alexamorelin from Hexarelin is

challenging due to the rapid conversion.

Target Analyte: In urine or plasma, the parent Alexamorelin is often undetectable after a few

hours.

Biomarker Strategy: Protocols typically monitor Met 1 (Hexarelin) and specific di/tri-peptide

degradation products.[3]

Transitions (MRM):

Alexamorelin Precursor: m/z 479.6 [M+2H]²⁺[1][3]

Hexarelin (Met 1) Precursor: m/z 444.0 [M+2H]²⁺[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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